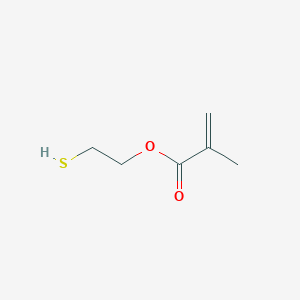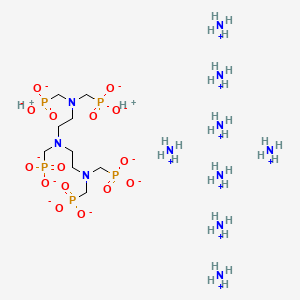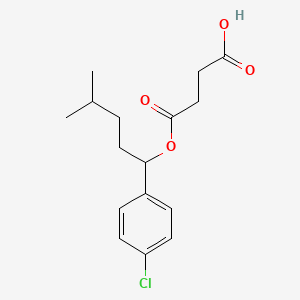
Succinic acid, p-chloro-alpha-isopentylbenzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Succinic acid, p-chloro-alpha-isopentylbenzyl ester is an organic compound that belongs to the ester family It is derived from succinic acid, which is a dicarboxylic acid, and p-chloro-alpha-isopentylbenzyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of succinic acid, p-chloro-alpha-isopentylbenzyl ester typically involves the esterification of succinic acid with p-chloro-alpha-isopentylbenzyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, where the reactants are heated together in a solvent like toluene or dichloromethane to facilitate the esterification process. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and enhances the quality of the ester.
Chemical Reactions Analysis
Types of Reactions
Succinic acid, p-chloro-alpha-isopentylbenzyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to succinic acid and p-chloro-alpha-isopentylbenzyl alcohol in the presence of a strong acid or base.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: The ester can be reduced to form alcohols and other reduction products.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: Succinic acid and p-chloro-alpha-isopentylbenzyl alcohol.
Oxidation: Corresponding carboxylic acids and other oxidation products.
Reduction: Alcohols and other reduction products.
Substitution: New esters or other substituted products.
Scientific Research Applications
Succinic acid, p-chloro-alpha-isopentylbenzyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of succinic acid, p-chloro-alpha-isopentylbenzyl ester involves its interaction with specific molecular targets and pathways. The ester can be hydrolyzed in biological systems to release succinic acid and p-chloro-alpha-isopentylbenzyl alcohol, which can then exert their effects. Succinic acid is known to participate in the tricarboxylic acid cycle, playing a crucial role in cellular metabolism and energy production. The p-chloro-alpha-isopentylbenzyl alcohol may interact with various enzymes and receptors, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Succinic acid, p-chloro-alpha-methylbenzyl ester
- Succinic acid, p-chloro-alpha-ethylbenzyl ester
- Succinic acid, p-chloro-alpha-propylbenzyl ester
Uniqueness
Succinic acid, p-chloro-alpha-isopentylbenzyl ester is unique due to its specific structural features, which include the p-chloro substitution on the benzyl ring and the isopentyl group
Properties
CAS No. |
97492-93-8 |
|---|---|
Molecular Formula |
C16H21ClO4 |
Molecular Weight |
312.79 g/mol |
IUPAC Name |
4-[1-(4-chlorophenyl)-4-methylpentoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C16H21ClO4/c1-11(2)3-8-14(12-4-6-13(17)7-5-12)21-16(20)10-9-15(18)19/h4-7,11,14H,3,8-10H2,1-2H3,(H,18,19) |
InChI Key |
IJVMXOZKWHUACE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C1=CC=C(C=C1)Cl)OC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



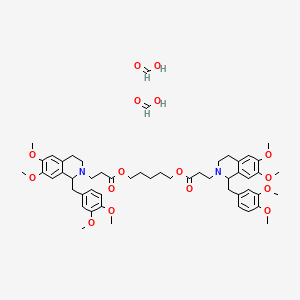

![5-[[4-(Dimethylamino)phenyl]methylene]-1,2,5,6-tetrahydro-1-(2-hydroxyethyl)-4-methyl-2,6-dioxonicotinonitrile](/img/structure/B15185578.png)
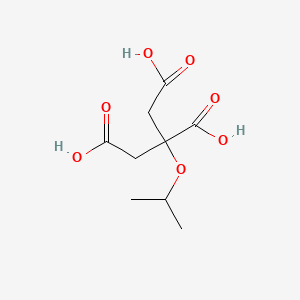

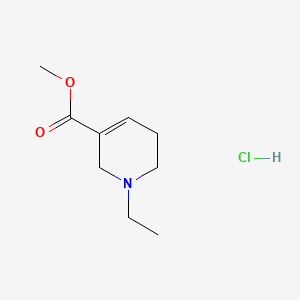

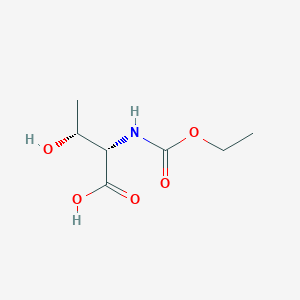

![(E)-but-2-enedioic acid;3-[4-[3-(dimethylamino)-1-phenylpropyl]piperazin-1-yl]propan-1-ol](/img/structure/B15185643.png)

